molecular formula C21H22N2O4 B14938940 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B14938940
M. Wt: 366.4 g/mol
InChI Key: OYVJFSNLGKTTKR-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with both indole and indene moieties, which are known for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the indene derivative, followed by the introduction of the indole moiety. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-25-18-6-4-5-15-14(18)10-17(22-15)21(24)23-16-8-7-12-9-19(26-2)20(27-3)11-13(12)16/h4-6,9-11,16,22H,7-8H2,1-3H3,(H,23,24)

InChI Key

OYVJFSNLGKTTKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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